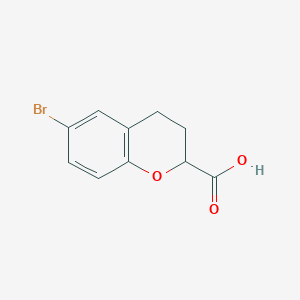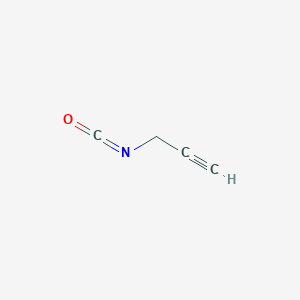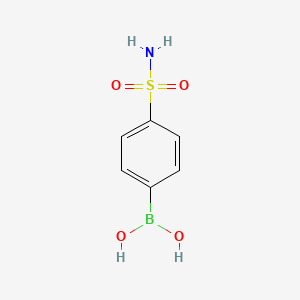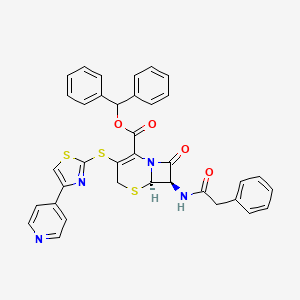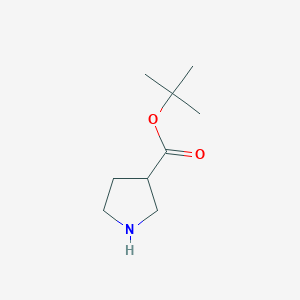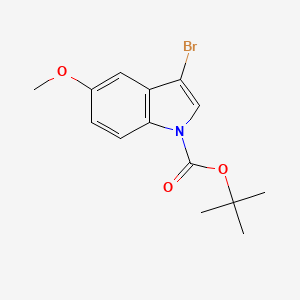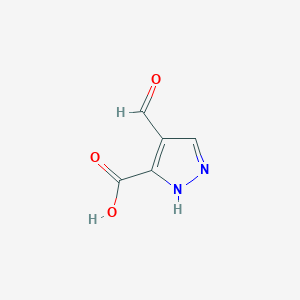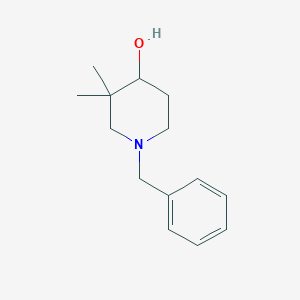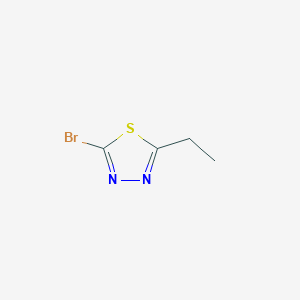
2-溴-5-乙基-1,3,4-噻二唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-5-ethyl-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
科学研究应用
2-Bromo-5-ethyl-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential anticancer, antimicrobial, and anti-inflammatory agents.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
作用机制
Target of Action
It’s known that thiazole derivatives have diverse biological activities and can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes .
Result of Action
Thiazole derivatives have been found to display anticancer effects .
生化分析
Biochemical Properties
2-Bromo-5-ethyl-1,3,4-thiadiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which is crucial for maintaining acid-base balance in tissues . Additionally, 2-Bromo-5-ethyl-1,3,4-thiadiazole can bind to proteins involved in cell signaling pathways, thereby modulating their activity. The interactions between 2-Bromo-5-ethyl-1,3,4-thiadiazole and these biomolecules are primarily driven by hydrophobic interactions and hydrogen bonding .
Cellular Effects
The effects of 2-Bromo-5-ethyl-1,3,4-thiadiazole on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, 2-Bromo-5-ethyl-1,3,4-thiadiazole can induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . Furthermore, this compound can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced proliferation .
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-5-ethyl-1,3,4-thiadiazole involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . By binding to these targets, 2-Bromo-5-ethyl-1,3,4-thiadiazole can inhibit or activate their activity, leading to changes in cellular processes. For example, the inhibition of carbonic anhydrase by 2-Bromo-5-ethyl-1,3,4-thiadiazole results in altered pH regulation within cells . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-ethyl-1,3,4-thiadiazole have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of 2-Bromo-5-ethyl-1,3,4-thiadiazole, resulting in reduced efficacy . Long-term studies have shown that continuous exposure to 2-Bromo-5-ethyl-1,3,4-thiadiazole can lead to sustained changes in cellular function, such as persistent inhibition of enzyme activity and altered gene expression .
Dosage Effects in Animal Models
The effects of 2-Bromo-5-ethyl-1,3,4-thiadiazole vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inhibiting microbial infections . At higher doses, 2-Bromo-5-ethyl-1,3,4-thiadiazole can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its therapeutic effects .
Metabolic Pathways
2-Bromo-5-ethyl-1,3,4-thiadiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that can be excreted from the body . Additionally, 2-Bromo-5-ethyl-1,3,4-thiadiazole can affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways, such as glycolysis and the citric acid cycle . These interactions can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Bromo-5-ethyl-1,3,4-thiadiazole within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, 2-Bromo-5-ethyl-1,3,4-thiadiazole can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 2-Bromo-5-ethyl-1,3,4-thiadiazole within tissues is also affected by its lipophilicity, allowing it to cross cellular membranes and reach various cellular compartments .
Subcellular Localization
The subcellular localization of 2-Bromo-5-ethyl-1,3,4-thiadiazole plays a crucial role in its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of 2-Bromo-5-ethyl-1,3,4-thiadiazole is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, the presence of a nuclear localization signal can facilitate the transport of 2-Bromo-5-ethyl-1,3,4-thiadiazole into the nucleus, where it can interact with transcription factors and influence gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-ethyl-1,3,4-thiadiazole typically involves the bromination of 5-ethyl-1,3,4-thiadiazole. One common method includes the reaction of 5-ethyl-1,3,4-thiadiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of 2-Bromo-5-ethyl-1,3,4-thiadiazole follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or distillation.
化学反应分析
Types of Reactions: 2-Bromo-5-ethyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The thiadiazole ring can be oxidized under specific conditions, resulting in the formation of sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiol or amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium thiolate or potassium amide in solvents like dimethylformamide or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted thiadiazole derivatives
- Sulfoxides and sulfones
- Thiol or amine derivatives
相似化合物的比较
- 2-Bromo-5-methyl-1,3,4-thiadiazole
- 2-Amino-5-bromo-1,3,4-thiadiazole
- 2-Chloro-5-ethyl-1,3,4-thiadiazole
Comparison: 2-Bromo-5-ethyl-1,3,4-thiadiazole is unique due to the presence of both the ethyl group and the bromine atom, which influence its chemical reactivity and biological activity. Compared to 2-Bromo-5-methyl-1,3,4-thiadiazole, the ethyl group provides different steric and electronic properties, potentially leading to variations in its interaction with biological targets. The presence of the bromine atom also allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry.
属性
IUPAC Name |
2-bromo-5-ethyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2S/c1-2-3-6-7-4(5)8-3/h2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTSIRIHHWRTPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57709-49-6 |
Source


|
| Record name | 2-bromo-5-ethyl-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
